3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCWDATJKRDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]indole Core: This step involves the cyclization of an appropriate precursor to form the pyrido[1,2-a]indole structure.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrido[1,2-a]indole intermediate.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted pyrido[1,2-a]indole derivatives.
Scientific Research Applications
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrido[1,2-a]indole core may interact with DNA or proteins, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile with structurally similar derivatives, focusing on substituents, molecular data, and physicochemical properties:
Key Differences and Implications
The trifluoromethyl group in the analog (C₂₁H₁₃F₃N₂O) offers lipophilicity and metabolic resistance, making it advantageous in drug design .
Steric and Solubility Profiles: The cyanomethoxy derivative (C₁₅H₉N₃O) has a compact substituent, likely enhancing aqueous solubility compared to bulkier benzyloxy analogs . The bromo-substituted compound (C₂₀H₁₃BrN₂O) may exhibit lower solubility due to halogenation but provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthetic Accessibility: Derivatives with nitro or bromo groups can be synthesized via nucleophilic aromatic substitution or Ullmann-type couplings, as demonstrated in pyridoindole scaffold methodologies . The trifluoromethyl analog requires specialized reagents (e.g., pentafluorophenyl lithium) for nucleophilic substitution, as noted in aryne-mediated cyclization strategies .
Biological Activity
3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 343.34 g/mol
- CAS Number : 339107-08-3
Structural Characteristics
The compound features a pyridoindole core with a nitrobenzyl ether substituent, which may influence its biological interactions and pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of indole compounds have shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| NCI-H23 (Lung Cancer) | < 10 | Induction of apoptosis through mitochondrial pathways |
| HCT-15 (Colon Cancer) | < 15 | Inhibition of cell proliferation |
| DU-145 (Prostate Cancer) | < 20 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could be developed as a lead structure for anticancer drug discovery.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both bacterial and fungal strains, with inhibition zones exceeding 15 mm in diameter.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Indole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and NF-kB, which are critical in inflammation and cancer.
Study 1: Anticancer Efficacy
A study published in ACS Omega reported that derivatives of pyridoindole compounds demonstrated potent anticancer activity against multiple cell lines. The most active compound in this series showed an IC value of less than 10 µM against NCI-H23 cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Properties
In another investigation, researchers assessed the antimicrobial efficacy of various indole derivatives, including those similar to this compound. Results indicated that these compounds were effective against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous pyridoindole derivatives are synthesized via refluxing intermediates (e.g., pyrazole or hydrazine derivatives) with nitrile-containing precursors in acetic anhydride or THF under catalytic conditions. Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratios of nitrobenzyl derivatives to pyridoindole cores) and purification via column chromatography or recrystallization from ethanol/tetrahydrofuran (THF) . Reaction temperature (e.g., 35–100°C) and solvent polarity significantly influence cyclization efficiency, with polar aprotic solvents favoring nitro group stability .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm for pyridoindole and nitrobenzyl groups) and nitrile carbon (δ ~115 ppm). For example, pyrido[1,2-a]indole protons resonate as multiplet clusters in δ 6.8–8.4 ppm .
- IR : Nitrile stretching at ~2200–2250 cm⁻¹ and nitro group absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match theoretical mass (C21H14N4O3: 394.10 g/mol) with <2 ppm error .
Q. What solvent systems are optimal for solubility and stability during in vitro assays?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its aromatic and nitrile groups. Dimethyl sulfoxide (DMSO) or ethanol (5–10% v/v in PBS) are preferred for stock solutions. Stability tests (24–72 hours at 4°C) should monitor nitrile degradation via HPLC, as nitro groups may hydrolyze under prolonged acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s interactions with biological targets like kinase enzymes?
- Methodological Answer :
- Docking : Use software (AutoDock Vina, Schrödinger) to model binding to ATP pockets of kinases (e.g., EGFR/HER2). The nitrobenzyl group may form π-π interactions with hydrophobic residues, while the nitrile group acts as a hydrogen-bond acceptor .
- QSAR : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with inhibitory activity (IC50) using regression models. For example, nitro groups enhance electron-withdrawing effects, potentially increasing binding affinity .
Q. How can researchers resolve contradictions in bioactivity data across different kinase inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols:
- Use fixed ATP concentrations (e.g., 10 µM) and pre-incubate compounds with enzymes for 30 minutes.
- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. luminescence-based activity assays). Cross-reference with structural analogs (e.g., ethyl ester derivatives lacking nitrobenzyl groups) to isolate substituent-specific effects .
Q. What strategies stabilize the nitrobenzyl moiety during long-term storage or in vivo studies?
- Methodological Answer :
- Storage : Lyophilize in amber vials under inert gas (argon) at -20°C to prevent photodegradation and hydrolysis.
- Formulation : Encapsulate in PEGylated liposomes to shield nitro groups from plasma esterases. Monitor stability via LC-MS for nitro-to-amine reduction byproducts .
Q. How does the compound’s reactivity compare to analogs (e.g., methoxy or chloro derivatives) in functionalization reactions?
- Methodological Answer : The nitro group directs electrophilic substitution to the meta-position, enabling regioselective modifications (e.g., reduction to amine for further coupling). In contrast, methoxy analogs undergo demethylation under strong acidic conditions, limiting their utility in late-stage functionalization. Comparative TLC/HPLC analysis of reaction intermediates (e.g., nitro vs. chloro derivatives) can quantify reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
